Cas no 56703-31-2 (Benzoic acid, 4-(3-bromopropyl)-, ethyl ester)
Benzoic acid, 4-(3-bromopropyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-(3-bromopropyl)-, ethyl ester
- ethyl 4-(3-bromopropyl)benzoate
- HJOKHYAUMWNBJB-UHFFFAOYSA-N
- Ethyl p-(3-Bromopropyl)benzoate
- 56703-31-2
- 4-(3-Bromopropyl)benzoic acid ethyl ester
- DTXSID10508820
- 4-(3-Bromo-propyl)-benzoic acid ethyl ester
- SCHEMBL3056656
-
- Inchi: 1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3
- InChI Key: HJOKHYAUMWNBJB-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 270.02555
- Monoisotopic Mass: 270.02554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Benzoic acid, 4-(3-bromopropyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037530-1g |
Ethyl 4-(3-bromopropyl)benzoate |
56703-31-2 | 1g |
¥2744.00 | 2024-05-08 |
Benzoic acid, 4-(3-bromopropyl)-, ethyl ester Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Benzoic acid, 4-(3-bromopropyl)-, ethyl ester
Benzoic acid, 4-(3-bromopropyl)-, ethyl ester (CAS No. 56703-31-2): A Comprehensive Overview
Benzoic acid, 4-(3-bromopropyl)-, ethyl ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 56703-31-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications that span from medicinal chemistry to material science. Its molecular structure, incorporating both a benzoic acid moiety and an ethyl ester group, alongside a 3-bromopropyl substituent, makes it a versatile intermediate in synthetic chemistry.
The< strong>benzoic acid backbone is well-documented for its antimicrobial and anti-inflammatory properties, which have been extensively studied in the development of various therapeutic agents. The introduction of the< strong>ethyl ester group modifies the compound's solubility and metabolic stability, enhancing its suitability for pharmaceutical formulations. Additionally, the< strong>3-bromopropyl side chain introduces reactivity that can be exploited in further chemical modifications, making this compound a valuable building block in drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The< strong>4-(3-bromopropyl)benzoic acid ethyl ester structure has shown promise in preliminary studies as a potential modulator of neurotransmitter systems. Research indicates that derivatives of benzoic acid can interact with specific enzymes and receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety. The< strong>3-bromopropyl moiety may enhance binding affinity by introducing hydrophobic interactions with target proteins, thereby improving the compound's efficacy.
The synthesis of< strong>CAS No. 56703-31-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the bromination of 4-propylbenzoic acid followed by esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce the< strong>3-bromopropyl group more efficiently. These synthetic strategies highlight the compound's importance as a synthetic intermediate and underscore the need for robust methodologies in its production.
Evaluation of< strong>Benzoic acid, 4-(3-bromopropyl)-, ethyl ester's pharmacological properties has revealed intriguing findings regarding its interaction with biological targets. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress pathways. These effects are particularly relevant given the increasing evidence linking these pathways to various chronic diseases. Moreover, preliminary animal models suggest that< strong>CAS No. 56703-31-2 may exhibit neuroprotective properties, which could open new avenues for treating neurodegenerative diseases.
The compound's< strong>molecular structure, combining the benzoic acid scaffold with functional groups that enhance bioavailability and target specificity, positions it as a promising candidate for further development. Researchers are exploring its potential use in combination therapies, where it could synergize with other agents to achieve greater therapeutic outcomes. The< strong>ethyl ester group's role in modulating metabolic stability is also being investigated to optimize dosing regimens and minimize side effects.
The industrial significance of< strong>CAS No. 56703-31-2 extends beyond pharmaceutical applications. Its structural motifs are relevant in the development of advanced materials, including liquid crystals and polymers with tailored properties. The< strong>3-bromopropyl substituent can be further functionalized to create complex materials with specific functionalities, such as enhanced adhesion or biodegradability.
In conclusion, Benzoic acid, 4-(3-bromopropyl)-, ethyl ester (CAS No. 56703-31-2) represents a fascinating compound with diverse applications in both medicine and materials science. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising candidate for therapeutic development. As research continues to uncover new biological targets and synthetic methodologies, the potential uses of this compound are likely to expand further.
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